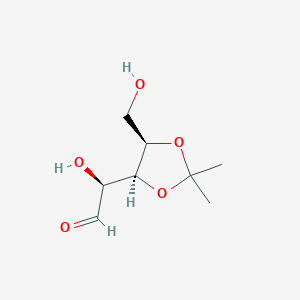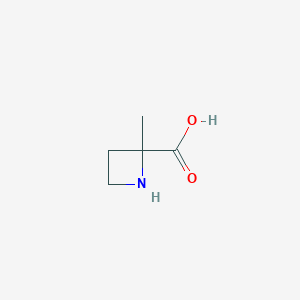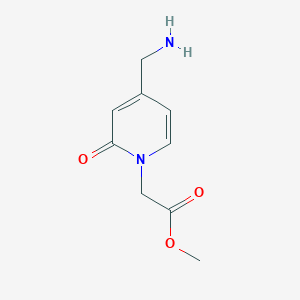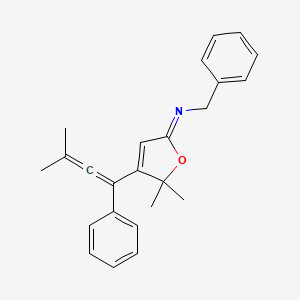
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, a benzyl group, and a butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Butadiene Moiety: This can be accomplished through various methods, including Wittig reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.
Industry
In industry, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5,5-dimethylfuran-2(5H)-imine: A simpler analog without the butadiene moiety.
N-Benzyl-4-phenylfuran-2(5H)-imine: A compound with a phenyl group instead of the butadiene moiety.
N-Benzyl-5,5-dimethyl-4-(1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine: A closely related compound with a different substitution pattern on the butadiene moiety.
Uniqueness
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine is unique due to its specific substitution pattern and the presence of both a benzyl group and a butadiene moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25NO |
|---|---|
Molecular Weight |
343.5 g/mol |
InChI |
InChI=1S/C24H25NO/c1-18(2)15-21(20-13-9-6-10-14-20)22-16-23(26-24(22,3)4)25-17-19-11-7-5-8-12-19/h5-14,16H,17H2,1-4H3 |
InChI Key |
SSVCDHUYKOJMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C1=CC=CC=C1)C2=CC(=NCC3=CC=CC=C3)OC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



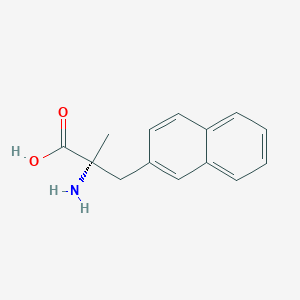
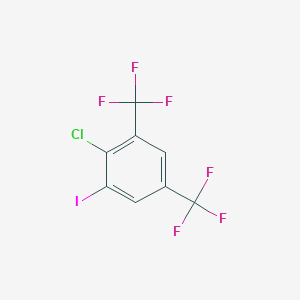
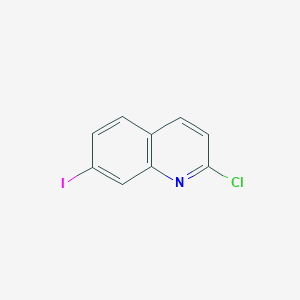

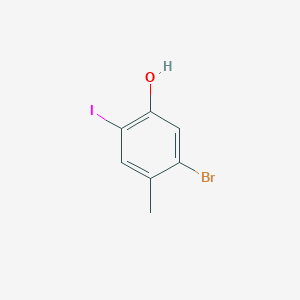
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
